molecular formula C17H13N5O4 B4575216 7-amino-5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B4575216
M. Wt: 351.32 g/mol
InChI Key: OXLXLGDVUAQZOP-UHFFFAOYSA-N
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Description

7-amino-5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a useful research compound. Its molecular formula is C17H13N5O4 and its molecular weight is 351.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.09675391 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Activity and Heterocyclic Compound Synthesis

Research has shown that derivatives of the specified compound have been used in the synthesis of various fused heterocyclic compounds, such as thiazolopyrimidines, tetrazolopyrimidine, and others. These synthesized compounds were characterized and investigated for their antioxidant activities. The studies found that these new compounds exhibit significant antioxidant properties, highlighting their potential in medicinal chemistry for developing novel antioxidant agents (Salem et al., 2015).

Antimicrobial Activities

The antimicrobial properties of pyrido[2,3-d]pyrimidine derivatives have been another area of interest. A simple and clean one-pot method for preparing these derivatives demonstrated their antimicrobial activities against fungi, gram-positive, and gram-negative bacteria. This research underscores the potential of pyrido[2,3-d]pyrimidine derivatives in developing new antimicrobial agents (Ziarani et al., 2015).

Antiproliferative and Apoptotic Agents

Pyrimidine-5-carbonitrile derivatives have been explored for their cytotoxic activities, particularly in cancer research. These compounds have been shown to exhibit potent apoptotic and antiproliferative properties, making them potential candidates for cancer therapy. The research indicates that these derivatives can induce apoptosis through both intrinsic and extrinsic pathways and cause cell cycle arrest in cancer cell lines (Al-Mahmoudy et al., 2021).

Antibacterial Activity

New derivatives of pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. The synthesis process involves a high-yield reaction showcasing the compound's versatility in creating products with potential antibacterial properties (Asadian et al., 2018).

Properties

IUPAC Name

7-amino-5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O4/c1-21-15-13(16(23)22(2)17(21)24)12(9(6-18)14(19)20-15)8-3-4-10-11(5-8)26-7-25-10/h3-5H,7H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLXLGDVUAQZOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=C(C(=N2)N)C#N)C3=CC4=C(C=C3)OCO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-amino-5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-amino-5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 3
Reactant of Route 3
7-amino-5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 4
Reactant of Route 4
7-amino-5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 5
7-amino-5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
Reactant of Route 6
7-amino-5-(1,3-benzodioxol-5-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

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